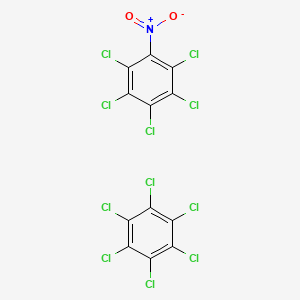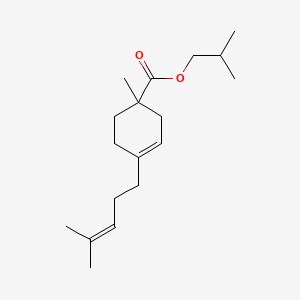
Tribenzylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzylammonium acetate is an organic compound with the molecular formula C23H23NO2. It is a quaternary ammonium salt, where the nitrogen atom is bonded to three benzyl groups and one acetate group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzylammonium acetate can be synthesized through the reaction of tribenzylamine with acetic acid. The reaction typically involves mixing tribenzylamine with acetic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction proceeds as follows:
C6H5CH2NH2+CH3COOH→C6H5CH2NH3+CH3COO−
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or benzaldehydes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Tribenzylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which tribenzylammonium acetate exerts its effects involves its ability to act as a catalyst or reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, as a phase-transfer catalyst, it facilitates the transfer of ions or molecules between different phases, enhancing the reaction rate and yield.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tetraethylammonium acetate
Comparison
Tribenzylammonium acetate is unique due to its three benzyl groups, which provide distinct steric and electronic properties compared to other quaternary ammonium salts. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other compounds may not perform as well.
Eigenschaften
CAS-Nummer |
68015-83-8 |
|---|---|
Molekularformel |
C23H25NO2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
acetic acid;N,N-dibenzyl-1-phenylmethanamine |
InChI |
InChI=1S/C21H21N.C2H4O2/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2(3)4/h1-15H,16-18H2;1H3,(H,3,4) |
InChI-Schlüssel |
XWIAZRSRQTXXJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)

![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)






![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)



![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
